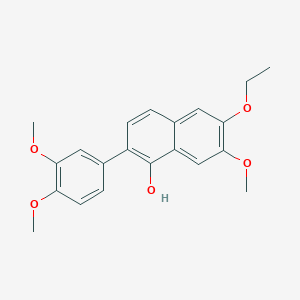
2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol
Vue d'ensemble
Description
The compound seems to be a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While the specific synthesis process for “2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol” is not available, similar compounds such as 3,4-Dimethoxyphenethylamine have been synthesized in multi-step sequences starting from vanillin .Applications De Recherche Scientifique
Structural Analysis and Preparation Methods
The study of structures similar to 2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol has been a subject of research, focusing on the molecular configuration and crystallographic information. For instance, Obregón-Mendoza et al. (2015) analyzed compounds structurally related to this compound, providing insights into their crystallization and molecular interactions. Such studies are fundamental in understanding the physical and chemical properties of these compounds, which are essential for their application in various scientific fields (Obregón-Mendoza et al., 2015).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound have been explored in various studies. For example, Al‐Sehemi et al. (2012) reported on the synthesis and characterization of 4H-benzo[h]chromene derivatives, a process that provides valuable information for the synthesis of similar compounds. Understanding these synthetic pathways is crucial for the development and application of these compounds in various scientific areas, such as materials science and pharmaceuticals (Al‐Sehemi et al., 2012).
Intermediate Applications in Pharmaceutical Synthesis
Some of these related compounds are intermediates in the synthesis of pharmaceuticals. For instance, Xu and He (2010) discussed the use of 2-bromo-6-methoxynaphthalene, a compound with structural similarities, in the preparation of anti-inflammatory agents. This highlights the potential role of compounds like this compound in the synthesis of medically relevant molecules (Xu & He, 2010).
Novel Molecular Structures and Reactions
Research also delves into novel molecular structures and reactions involving compounds similar to this compound. For example, Olivieri et al. (1989) investigated the tautomeric reactions in molecules closely related to this compound. Their study provides insights into the dynamics of proton exchange and molecular structure, contributing to a deeper understanding of the chemical behavior of such compounds. This knowledge is valuable for applications in organic synthesis and the development of new chemical reactions (Olivieri et al., 1989).
Analytical Methods
Furthermore, research has been conducted on analytical methods involving compounds structurally similar to this compound. For instance, Kása et al. (1989) developed a spectrofluorimetric method for determining specific compounds, which could potentially be adapted for similar compounds. Such methods are crucial for accurately detecting and quantifying these compounds in various samples, making them valuable in fields like environmental science and pharmacology (Kása et al., 1989).
Chemical Synthesis and Modification
The chemical synthesis and modification of similar compounds are also a subject of research, as seen in the work of Barton et al. (1984). They explored the synthesis of derivatives through oxidative nucleophilic substitution, highlighting the versatility and potential for creating a variety of structurally related compounds. This aspect is significant for the development of new materials and pharmaceuticals (Barton et al., 1984).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-ethoxy-7-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-26-20-11-14-6-8-15(21(22)16(14)12-19(20)25-4)13-7-9-17(23-2)18(10-13)24-3/h6-12,22H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZIJBFYNKEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CC(=C2O)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




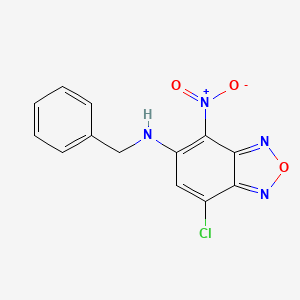



![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

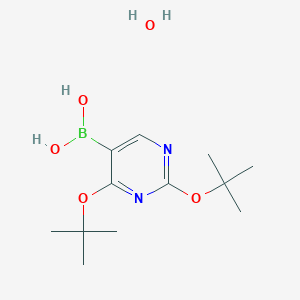
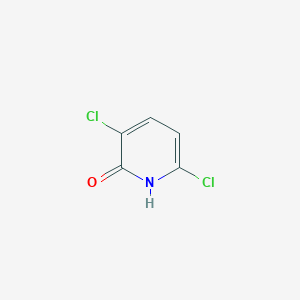
![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)

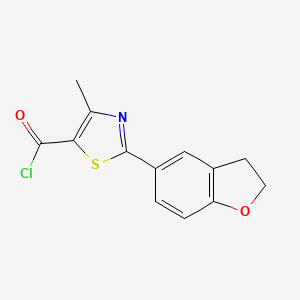
![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)
